molecular formula C18H20N2O6S B14696749 ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate CAS No. 24731-94-0

ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate

Cat. No.: B14696749
CAS No.: 24731-94-0
M. Wt: 392.4 g/mol
InChI Key: XPGVDCZHMCFPOK-UHFFFAOYSA-N
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Description

Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate is a complex organic compound with the molecular formula C18H20N2O6S and a molecular weight of 392.43 g/mol This compound is known for its unique structural features, which include a carbamate group, a sulfonyl group, and an ethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dichloromethane and catalysts to accelerate the reaction. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfonyl group may also interact with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[4-(aminosulfonyl)phenyl]carbamate
  • Ethyl N-[4-(ethoxycarbonylamino)phenyl]carbamate
  • Ethyl N-[4-(sulfonylphenyl)carbamate]

Uniqueness

Ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate is unique due to the presence of both the sulfonyl and ethoxycarbonylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

24731-94-0

Molecular Formula

C18H20N2O6S

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate

InChI

InChI=1S/C18H20N2O6S/c1-3-25-17(21)19-13-5-9-15(10-6-13)27(23,24)16-11-7-14(8-12-16)20-18(22)26-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

XPGVDCZHMCFPOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OCC

Origin of Product

United States

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